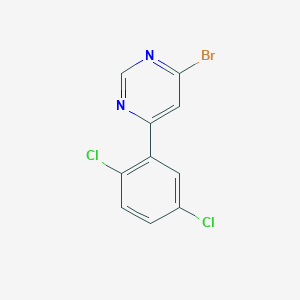

4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

説明

特性

IUPAC Name |

4-bromo-6-(2,5-dichlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-3-6(12)1-2-8(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBICUSJTRECMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

Executive Summary

4-Bromo-6-(2,5-dichlorophenyl)pyrimidine (CAS: 1601739-19-8) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.[1] Its structural core—a pyrimidine ring substituted at the 4- and 6-positions—serves as a "privileged scaffold" in medicinal chemistry. The presence of the 4-bromo group provides a highly reactive handle for further functionalization via nucleophilic aromatic substitution (

This guide details the physicochemical properties, synthetic routes, and reactivity profiles of this compound, designed to support researchers in optimizing lead generation campaigns.

Molecular Identity & Physicochemical Profile[2][3]

The following data consolidates the core identity parameters for 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine.

| Parameter | Value | Notes |

| IUPAC Name | 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine | |

| CAS Number | 1601739-19-8 | |

| Molecular Formula | ||

| Molecular Weight | 303.97 g/mol | |

| Physical State | Solid (Off-white to pale yellow) | Typical for halogenated biaryls |

| LogP (Predicted) | ~3.82 ± 0.4 | High lipophilicity due to di-chloro substitution |

| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 1 | C6-Phenyl bond (sterically hindered) |

| Polar Surface Area | 25.78 Ų | Good membrane permeability profile |

Structural Analysis & Electronic Properties[6][7]

The Pyrimidine Core

The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 exert a strong inductive effect (

The 2,5-Dichlorophenyl Substituent

The 2,5-dichlorophenyl group at position C6 plays two critical roles:

-

Steric Twist: The ortho-chlorine (at the 2-position of the phenyl ring) creates significant steric clash with the pyrimidine C5-proton. This forces the phenyl ring to rotate out of planarity with the pyrimidine core (dihedral angle typically 40–60°). This "twist" is often exploited in drug design to disrupt π-stacking interactions or to fit into specific non-planar binding pockets.

-

Lipophilicity & Metabolic Stability: The chlorine atoms increase the lipophilicity (LogP), enhancing membrane permeability. Furthermore, blocking the 2- and 5-positions on the phenyl ring reduces susceptibility to metabolic oxidation (e.g., by Cytochrome P450s) at these typically reactive sites.

Synthetic Pathways[2][3][8][9][10][11]

The most robust synthesis of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach is preferred over de novo ring construction due to the commercial availability of 4,6-dibromopyrimidine.

Reaction Logic

The synthesis relies on the controlled mono-arylation of 4,6-dibromopyrimidine. Since the starting material is symmetric, statistical mixtures (mono-arylated, bis-arylated, and unreacted starting material) are a risk. This is mitigated by using a stoichiometric deficit of the boronic acid and carefully controlling temperature.

Pathway Visualization

The following diagram illustrates the primary synthetic workflow and competing side reactions.

Figure 1: Selective Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.

Experimental Protocol: Selective Suzuki Coupling

Objective: Synthesis of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine from 4,6-dibromopyrimidine.

Materials

-

Substrate: 4,6-Dibromopyrimidine (1.0 eq, 2.38 g, 10 mmol)

-

Reagent: 2,5-Dichlorophenylboronic acid (0.9 eq, 1.71 g, 9 mmol) — Note: Using <1.0 eq is crucial to minimize bis-coupling.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 eq) -

Base: Sodium Carbonate (

) (2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (40 mL)

Methodology

-

Degassing: Charge a 100 mL round-bottom flask with 1,4-dioxane. Degas by bubbling nitrogen through the solvent for 15 minutes. This prevents oxidative homocoupling of the boronic acid.

-

Reagent Addition: Add 4,6-dibromopyrimidine, 2,5-dichlorophenylboronic acid, and the

catalyst to the flask under a nitrogen stream. -

Base Addition: Add the degassed 2M

solution. -

Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[2]

-

Checkpoint: Look for the disappearance of the boronic acid. Some starting dibromide will remain (due to the 0.9 eq stoichiometry).

-

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: The crude residue will contain the target, unreacted dibromide, and trace bis-coupled product. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The unreacted 4,6-dibromopyrimidine elutes first (non-polar), followed by the target.

Yield Expectation: 55–65% (based on boronic acid).

Reactivity Profile & Applications

Once synthesized, 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine serves as a versatile electrophile. The reactivity is dominated by the C4-position.

Functionalization Map

Figure 2: Divergent synthetic utility of the scaffold.

Key Transformations

-

(Nucleophilic Aromatic Substitution): The most common application. Reacting the scaffold with primary or secondary amines (e.g., piperazines, anilines) yields 4-aminopyrimidines. This reaction proceeds readily in polar aprotic solvents (DMF, DMSO) with a mild base (

-

Buchwald-Hartwig Amination: If the amine nucleophile is weak (e.g., electron-deficient anilines), Pd-catalyzed amination is preferred over thermal

. -

Suzuki Coupling (C4): A second Suzuki coupling at C4 allows the construction of unsymmetrical 4,6-diarylpyrimidines.

Safety and Handling

-

Hazards: As an organohalide, this compound should be treated as a potential skin and eye irritant (H315, H319).[4] The specific toxicology is not fully characterized, so standard "Warning" protocols apply (H335 - Respiratory Irritation).

-

Storage: Store in a cool, dry place (2–8°C) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

-

Disposal: Halogenated organic waste. Do not mix with acid streams.

References

-

PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro- Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

Gong, Y., et al. (2012). Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidine. Organic & Biomolecular Chemistry. (Contextual grounding for 4,6-dihalopyrimidine reactivity). Retrieved from [Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. (Primary reference for regioselectivity in pyrimidine couplings). Retrieved from [Link]

Sources

The Therapeutic Potential of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the very blueprint of life as a component of DNA and RNA.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a privileged scaffold in the development of a multitude of therapeutic agents, including a significant number of FDA-approved drugs.[1] In the realm of oncology, pyrimidine derivatives have demonstrated remarkable success, with compounds like 5-fluorouracil being a mainstay of chemotherapy for decades.[3] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific oncogenic pathways with greater precision and reduced off-target effects.[1][4] This guide delves into the therapeutic potential of a specific, yet underexplored, class of pyrimidine derivatives: those bearing a 4-bromo and a 6-(2,5-dichlorophenyl) substitution. By examining the synthesis, biological evaluation, and structure-activity relationships of closely related analogs, we aim to provide a comprehensive technical framework for researchers and drug development professionals seeking to harness the potential of this chemical space.

Rationale for the 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine Core: A Focus on Kinase Inhibition

The strategic incorporation of a dichlorophenyl moiety at the 6-position of a pyrimidine-like core is a validated approach in the design of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The dichlorophenyl group can effectively anchor the molecule within the ATP-binding pocket of various kinases, contributing to high-affinity interactions. Furthermore, the bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and solubility. This dual-pronged design strategy positions 4-bromo-6-(2,5-dichlorophenyl)pyrimidine derivatives as a promising starting point for the development of novel anticancer agents.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4-bromo-6-(2,5-dichlorophenyl)pyrimidine derivatives can be approached through a multi-step sequence, leveraging established pyrimidine chemistry. While a direct synthesis for the specific target core is not extensively documented, a logical and adaptable synthetic route can be devised based on the synthesis of analogous compounds.

Synthesis of the 6-(2,5-dichlorophenyl)pyrimidine Precursor

A plausible initial step involves the construction of the 6-(2,5-dichlorophenyl)pyrimidine core. This can be achieved through a condensation reaction between a suitable three-carbon precursor and a guanidine or urea derivative, a common strategy in pyrimidine synthesis.

Experimental Protocol: Synthesis of a 6-(Aryl)pyrimidine Precursor (Illustrative)

-

Chalcone Formation: A Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative can yield the α,β-unsaturated ketone (chalcone) intermediate.

-

Cyclization: The resulting chalcone is then reacted with guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours to facilitate the cyclization and formation of the aminopyrimidine ring.

Introduction of the 4-Bromo Substituent

Once the 6-(2,5-dichlorophenyl)pyrimidine core is established, the bromine atom can be introduced at the 4-position. A common method for the bromination of pyrimidines is through the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Bromination of the Pyrimidine Core (General)

-

The 6-(2,5-dichlorophenyl)pyrimidine precursor is dissolved in a suitable solvent (e.g., acetonitrile or chloroform).

-

N-bromosuccinimide is added portion-wise to the solution at room temperature or with gentle heating.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then worked up to isolate the 4-bromo-6-(2,5-dichlorophenyl)pyrimidine.

Derivatization at the 4-Position: Exploring Chemical Space

The 4-bromo substituent is a key functional group for introducing molecular diversity. It can readily undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a wide range of aryl, heteroaryl, or amino moieties. This allows for a systematic exploration of the chemical space around the pyrimidine core to identify derivatives with optimal biological activity.

Experimental Workflow: Derivatization via Suzuki Coupling

Caption: Workflow for Suzuki coupling to diversify the 4-position.

Biological Evaluation: Screening for Anticancer Activity

A systematic in vitro screening cascade is essential to identify and characterize the anticancer potential of the synthesized 4-bromo-6-(2,5-dichlorophenyl)pyrimidine derivatives.

Cell Viability and Cytotoxicity Assays

The initial step involves assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells with vehicle (DMSO) and a known anticancer drug (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Table 1: Illustrative Cytotoxicity Data for Pyrimidine Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.7 | |

| HCT116 (Colon) | 3.1 | |

| Derivative B | MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.1 | |

| HCT116 (Colon) | 9.8 | |

| Doxorubicin | MCF-7 (Breast) | 0.5 |

| A549 (Lung) | 0.8 | |

| HCT116 (Colon) | 0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Kinase Inhibition Assays

Given the structural rationale, a key step is to evaluate the inhibitory activity of the compounds against a panel of relevant kinases. In vitro kinase assays, often utilizing fluorescence or luminescence-based detection methods, can quantify the ability of the compounds to inhibit the enzymatic activity of specific kinases.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modifications of the 4-bromo-6-(2,5-dichlorophenyl)pyrimidine core will be crucial for elucidating the structure-activity relationship and identifying key pharmacophoric features.

The Role of the 2,5-Dichlorophenyl Group

The dichlorophenyl moiety is expected to play a critical role in binding to the target kinase. The positions of the chlorine atoms can influence the orientation of the phenyl ring within the ATP-binding pocket. It is important to compare the activity of the 2,5-dichloro analogs with other dichlorophenyl isomers (e.g., 2,6-dichloro, 3,4-dichloro) to understand the optimal substitution pattern for a given kinase target.

Impact of Substituents at the 4-Position

The nature of the substituent introduced at the 4-position via the bromo intermediate will likely have a significant impact on potency and selectivity. Key parameters to consider include:

-

Size and Steric Bulk: The size of the substituent can influence the fit within the binding pocket.

-

Electronic Properties: Electron-donating or electron-withdrawing groups can affect the overall electron density of the pyrimidine ring and its interactions with the target.

-

Hydrogen Bonding Capacity: The ability to form hydrogen bonds with key residues in the kinase active site can significantly enhance binding affinity.

Elucidating the Mechanism of Action

Once potent lead compounds are identified, further mechanistic studies are necessary to understand how they exert their anticancer effects.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

-

Apoptosis Assays: Assays such as Annexin V/PI staining can confirm if the compounds induce programmed cell death (apoptosis).

-

Western Blotting: This technique can be used to investigate the modulation of specific signaling pathways by examining the phosphorylation status of key proteins downstream of the target kinase.

Signaling Pathway: Hypothetical Kinase Inhibition by a Pyrimidine Derivative

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The 4-bromo-6-(2,5-dichlorophenyl)pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization at the 4-position, provides a robust platform for generating compound libraries for high-throughput screening. Future research should focus on the synthesis and evaluation of a focused library of derivatives to establish a clear structure-activity relationship. Identification of the primary kinase target(s) and elucidation of the downstream signaling effects will be critical for the rational design of more potent and selective drug candidates. Ultimately, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of lead compounds identified through this comprehensive discovery workflow.

References

- Gommaa, M. S., & Ali, M. M. (2021). Pyrimidine derivatives as a promising scaffold for anticancer drug discovery: A review. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.

- El-Sayed, M. A., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine derivatives as anticancer agents. Molecules, 26(15), 4458.

- Jain, A., et al. (2022). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Heterocyclic Chemistry, 2022.

- Kumar, A., et al. (2020). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 101(1), 1-10.

- Li, J., et al. (2014). Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.

- Nowak, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.

- Patel, R. V., et al. (2016). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 596-615.

- Saeed, A., et al. (2020). Synthesis, Biological Evaluation and Docking Study of New Pyrimidine Compounds as Anticancer Agents. Letters in Drug Design & Discovery, 17(10), 1245-1257.

- Wang, L., et al. (2018). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine. Chinese Chemical Letters, 29(1), 119-121.

- Zhang, X., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.

- Chen, J., et al. (2012). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine.

- Patel, K., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 596-615.

- Singh, P., et al. (2023). Illustration depicting the structure-activity relationship for the synthesized series (5–11). RSC Medicinal Chemistry.

- Al-Otaibi, A. M., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 30(4), 897.

- Baziar, L., et al. (2025). Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) …. European Journal of Medicinal Chemistry.

- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.

- Tan, M. L., et al. (2019).

- Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.

- Abdel-Gawad, H., et al. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters.

- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925.

- Wang, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7439-7456.

- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.

Sources

- 1. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]

- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine in Medicinal Chemistry

Introduction: The Privileged Status of Pyrimidines

In the landscape of medicinal chemistry, the pyrimidine nucleus holds a position of distinction. As a fundamental component of the nucleobases uracil, thymine, and cytosine, its inherent biological relevance is undisputed[1]. This has rendered it a "privileged scaffold," a molecular framework that is not only synthetically accessible but also capable of interacting with a wide array of biological targets with high affinity[2][3]. The unique physicochemical properties of the pyrimidine ring, including its capacity for hydrogen bonding and its role as a bioisostere for phenyl systems, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[2].

This guide focuses on a specific, highly functionalized pyrimidine derivative: 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine . This scaffold is of particular interest to drug discovery professionals due to its strategic placement of reactive and modulatory groups. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The dichlorophenyl group at the 6-position provides a significant hydrophobic anchor and introduces specific steric and electronic features that can be crucial for target engagement and selectivity. This document provides a technical overview of the synthesis, derivatization, and potential therapeutic applications of this promising core, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis of the Core Scaffold

The logical starting material for this synthesis is (2,5-dichlorophenyl)acetic acid, which is commercially available. The proposed workflow involves three key transformations: malonic ester synthesis, cyclization to form the pyrimidine-diol, and subsequent chlorination.

Caption: Proposed synthetic workflow for the target scaffold.

Experimental Protocol: Synthesis of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

This protocol is a self-validating system; progress can be monitored at each stage by standard analytical techniques (TLC, LC-MS, NMR) to ensure the reaction has proceeded as expected before initiating the subsequent step.

Step 1: Dimethyl 2-(2,5-dichlorophenyl)malonate Synthesis

-

Esterification: To a solution of (2,5-dichlorophenyl)acetic acid (1.0 eq) in methanol (5 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC indicates completion. Remove methanol under reduced pressure. Dilute the residue with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl (2,5-dichlorophenyl)acetate.

-

Carboxymethylation: To a solution of sodium methoxide (2.2 eq) in anhydrous THF, add a mixture of methyl (2,5-dichlorophenyl)acetate (1.0 eq) and dimethyl carbonate (2.0 eq) dropwise at room temperature under a nitrogen atmosphere. Heat the reaction to reflux for 6-8 hours. After cooling, quench the reaction by pouring it into ice-cold 1M HCl. Extract the product with ethyl acetate, wash with brine, dry, and concentrate to afford crude dimethyl 2-(2,5-dichlorophenyl)malonate, which can be purified by column chromatography.

Step 2: 6-(2,5-Dichlorophenyl)pyrimidine-2,4-diol Synthesis

-

Cyclization: Add the dimethyl 2-(2,5-dichlorophenyl)malonate (1.0 eq) to a freshly prepared solution of sodium methoxide (2.1 eq) in methanol. To this, add formamidine hydrochloride (1.2 eq) and reflux the mixture for 12-16 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction mixture and reduce the volume of methanol in vacuo. Dilute the residue with water and acidify with 2M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried to yield 6-(2,5-dichlorophenyl)pyrimidine-2,4-diol.

Step 3: Halogenation to Yield the Final Scaffold

-

Dichlorination: Add 6-(2,5-dichlorophenyl)pyrimidine-2,4-diol (1.0 eq) portion-wise to phosphorus oxychloride (POCl₃, 10 vol) at 0 °C. Add a catalytic amount of DMF (0.05 eq). Heat the mixture to reflux for 8-12 hours.

-

Isolation: Carefully distill off the excess POCl₃ under reduced pressure. Pour the viscous residue onto crushed ice with vigorous stirring. Neutralize the aqueous solution with solid potassium carbonate to pH 8-9. The resulting solid is filtered, washed with water, and dried to give 4,6-dichloro-5-(2,5-dichlorophenyl)pyrimidine.

-

Selective Bromination: While dichlorination followed by selective substitution is common, a direct bromination approach on a related substrate is also feasible. A one-pot method using a saturated solution of dry hydrogen bromide in dioxane has been shown to convert N-(cyanovinyl)amidines directly to 4-bromopyrimidines and could be adapted[6]. This approach offers an efficient alternative for generating the target scaffold.

Section 2: Key Chemical Transformations and Library Generation

The strategic value of the 4-bromo-6-arylpyrimidine scaffold lies in its capacity for diversification. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura coupling is the workhorse reaction for this transformation due to its functional group tolerance, mild conditions, and the commercial availability of a wide variety of boronic acids and esters[1].

Caption: Library generation via Suzuki-Miyaura coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of the core scaffold with 4-methoxyphenylboronic acid, a common reaction to establish optimal conditions and validate the reactivity of the substrate[2][7][8].

-

Reaction Setup: To a Schlenk flask, add 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 eq].

-

Degassing and Reaction: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Add degassed 1,4-dioxane and water (4:1 mixture, 5 vol).

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

-

Work-up and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-6-(2,5-dichlorophenyl)pyrimidine.

The choice of catalyst (Pd(PPh₃)₄), base (K₃PO₄), and solvent (dioxane/water) is based on extensive literature precedent for achieving high yields in Suzuki couplings with electron-deficient heterocyclic halides[2][7].

Section 3: Therapeutic Applications and Biological Targets

While specific biological data for derivatives of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine is not yet widely published, the broader class of bromo-pyrimidine analogues has shown significant promise, particularly in oncology. Studies have demonstrated that these scaffolds can serve as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer[9].

A notable example is the development of 5-bromo-pyrimidine derivatives as inhibitors of the Bcr/Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML)[9]. The data from these studies provide a strong rationale for exploring the 4-bromo-6-(2,5-dichlorophenyl)pyrimidine scaffold for similar targets.

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Table 1: Biological Activity of Representative Bromo-Pyrimidine Kinase Inhibitors

The following data, adapted from studies on analogous 5-bromo-pyrimidine derivatives, illustrates the potential potency of this chemical class and provides a benchmark for screening new analogues derived from the 4-bromo-6-(2,5-dichlorophenyl)pyrimidine core[9].

| Compound ID (Analogue) | Target Cell Line | In Vitro Cytotoxicity IC₅₀ (μM) | Bcr/Abl Kinase Inhibition IC₅₀ (μM) |

| 5c | K562 (CML) | 0.019 | 0.015 |

| 5e | K562 (CML) | 0.021 | 0.018 |

| 6g | K562 (CML) | 0.025 | 0.021 |

| 9f | K562 (CML) | 0.018 | 0.014 |

| Dasatinib (Control) | K562 (CML) | 0.015 | 0.011 |

Section 4: Structure-Activity Relationship (SAR) Insights

Synthesizing a library of analogues is only the first step; understanding the relationship between structural modifications and biological activity is paramount. Based on published data for related pyrimidine scaffolds, several key SAR trends can be anticipated[9][10]:

-

The C4-Substituent: The group installed at the 4-position via Suzuki coupling is critical for potency and selectivity. The size, electronics, and hydrogen-bonding capacity of this group will define the interaction with the target protein's binding pocket. For kinase inhibition, aryl and heteroaryl groups capable of forming key hydrogen bonds or hydrophobic interactions often lead to potent compounds.

-

The C6-Aryl Group: The 2,5-dichlorophenyl group is a fixed element in this scaffold. Its primary role is to occupy a specific hydrophobic pocket. The chlorine atoms create a distinct electronic profile and can form halogen bonds, potentially enhancing binding affinity compared to a simple phenyl ring.

-

The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are crucial hydrogen bond acceptors, often anchoring the molecule to the hinge region of a kinase active site.

Conclusion

The 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. Its robust and scalable synthesis, combined with a chemically versatile handle for diversification via Suzuki-Miyaura coupling, makes it an attractive core for library synthesis. Drawing on compelling data from analogous bromo-pyrimidine series, which demonstrate potent anticancer activity through kinase inhibition, this scaffold is well-positioned for exploration in oncology and potentially other therapeutic areas. The systematic application of the synthetic and derivatization protocols outlined in this guide will be essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

-

Shaikh, A., Khan, K., Khan, M., & Khan, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

-

Taylor, P. G., et al. (2021). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as anticancer and antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 12(8), 4235-4248. [Link]

-

Shaikh, A. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]

-

Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2728. [Link]

-

Gronowitz, S., & Jägersten, C. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(5), 1594–1597. [Link]

-

Li, J., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Li, J., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Kumar, S. A., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]

-

Shaikh, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

-

Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 120, 266-281. [Link]

-

Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

- Furet, P., et al. (2012). Pyrrolopyrimidine compounds and their uses.

-

Novartis AG. (2014). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

-

Zhang, Y., et al. (2024). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products, 87(2), 435-456. [Link]

-

El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5408. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]

A Methodological Guide to the Physicochemical Characterization of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine for Drug Discovery Applications

Abstract The successful integration of novel chemical entities into drug discovery pipelines is contingent upon a thorough and rigorous evaluation of their physicochemical properties. These characteristics are foundational to understanding a compound's potential for bioavailability, stability, and manufacturability. This technical guide presents a comprehensive framework for the characterization of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine, a representative heterocyclic compound with potential as a scaffold or intermediate in medicinal chemistry. We move beyond a simple data sheet to provide a methodological narrative, explaining the causality behind experimental choices and outlining self-validating protocols. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the critical analytical techniques—from spectroscopic and thermal analysis to solubility and crystallographic studies—required to build a robust data package for this and similar novel molecules.

Introduction: The Central Role of Pyrimidines in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including the nucleobases of DNA and RNA.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them vital components in the development of new therapeutics.[1] 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine represents a novel, halogenated derivative, a class of compounds often explored for their ability to form specific halogen bonds and modulate metabolic stability.

The journey from a newly synthesized molecule to a viable drug candidate is paved with data. A comprehensive understanding of a compound's intrinsic properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and successful preclinical evaluation. This guide provides the strategic "why" and the procedural "how" for the complete physicochemical characterization of this molecule.

Chemical Identity and Core Attributes

Before any experimental work commences, it is essential to establish the fundamental identity of the molecule. This begins with its structure and calculated properties, which serve as a reference point for all subsequent empirical data.

Chemical Structure:

(Note: An illustrative image would be placed here.)

(Note: An illustrative image would be placed here.)

Table 1: Chemical Identifiers and Calculated Properties for 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine | N/A |

| Molecular Formula | C₁₀H₄BrCl₂N₂ | Calculated |

| Molecular Weight | 318.96 g/mol | Calculated |

| CAS Number | To be assigned upon registration | N/A |

| Calculated LogP | ~4.5 | Predicted (e.g., XLogP3) |

Spectroscopic Analysis: The Fingerprint of the Molecule

Spectroscopic techniques are indispensable for confirming that the synthesized molecule is indeed the correct structure, free of significant impurities.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The three protons on the dichlorophenyl ring should appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. A lone singlet corresponding to the proton on the pyrimidine ring would also be anticipated at a downfield chemical shift. The integration of these signals must correspond to a 1:1:1:1 ratio.

-

¹³C NMR: The carbon NMR spectrum should reveal 10 distinct signals, corresponding to each unique carbon atom in the molecule, confirming the overall molecular symmetry.

-

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. For this molecule, high-resolution mass spectrometry (HRMS) is crucial. It will not only provide an exact mass measurement confirming the elemental composition but will also display a highly characteristic isotopic distribution pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. This unique pattern is a powerful confirmation of the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations.[2] Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyrimidine and phenyl rings.

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations in the fingerprint region.[3]

-

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques are critical for understanding a drug candidate's stability, purity, and physical form (polymorphism), which directly impact its shelf-life and formulation.[4][5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. Its primary applications here are:

-

Melting Point Determination: A sharp, well-defined endothermic peak indicates the melting point of a pure crystalline substance.[6]

-

Purity Assessment: Impurities typically broaden the melting peak and depress the melting point.[4]

-

Polymorph Screening: DSC can identify different crystalline forms (polymorphs), which may exhibit different melting points and solubilities.[5]

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[5] This analysis reveals the compound's thermal stability and decomposition profile. A TGA thermogram for a stable, anhydrous compound should show a flat baseline until the onset of decomposition, which is marked by a sharp drop in mass.[6][7]

Solubility Profiling: A Cornerstone of Bioavailability

Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[8] Therefore, determining the solubility of 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine is a non-negotiable step. Given its high calculated LogP, the compound is expected to be poorly soluble in water.

-

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures how readily a compound precipitates from a stock solution (often in DMSO) when diluted in an aqueous buffer, a common high-throughput screen in early discovery.[8] Thermodynamic solubility is the true equilibrium solubility of the solid material in a solvent and is the gold standard for pre-formulation studies.[8]

-

pH-Dependent Solubility: The pyrimidine ring contains basic nitrogen atoms, meaning the compound's solubility may vary with pH. A pH-solubility profile is essential to predict its behavior in different physiological environments, such as the stomach (pH ~1.2) and the small intestine (pH ~6.8).[9]

Experimental Protocols & Workflows

The following protocols represent validated, industry-standard methods for generating the physicochemical data discussed above.

Characterization Workflow

The logical flow of experiments ensures that foundational data is gathered before more resource-intensive analyses are performed.

Caption: Overall physicochemical characterization workflow.

Protocol 7.1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, a critical parameter for drug development.[10][11]

Rationale: The shake-flask method is considered the gold standard for determining thermodynamic solubility. By agitating an excess of the solid compound in a solvent for an extended period, it ensures that equilibrium is reached between the dissolved and undissolved states.

Materials & Equipment:

-

4-Bromo-6-(2,5-dichlorophenyl)pyrimidine (solid, >95% purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance, vortex mixer

Procedure:

-

Preparation: Add an excess of the compound (e.g., 2-5 mg) to a pre-weighed vial. The exact mass should be recorded. Causality: Using a visible excess ensures that the solution will become saturated.

-

Solvent Addition: Add a precise volume of PBS (e.g., 1 mL) to the vial.

-

Equilibration: Securely cap the vials and place them on the orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours. Causality: This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtration is a critical step to remove all particulate matter, ensuring that only the dissolved compound is measured. Discard the first few drops to saturate any binding sites on the filter.

-

Quantification: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.

Protocol 7.2: Thermal Analysis using DSC and TGA

This protocol outlines the simultaneous or sequential analysis to determine melting point and thermal stability.[7]

Rationale: DSC provides information on phase transitions like melting, while TGA reveals thermal decomposition. Running these analyses provides a complete picture of the compound's behavior upon heating.

Materials & Equipment:

-

4-Bromo-6-(2,5-dichlorophenyl)pyrimidine

-

DSC/TGA instrument

-

Aluminum or platinum pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Instrument Calibration: Ensure the instrument's temperature and heat flow (for DSC) and balance (for TGA) are calibrated using appropriate standards (e.g., indium for DSC). Causality: Calibration is essential for data accuracy and reproducibility.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a tared DSC or TGA pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a controlled rate, typically 10°C/min.

-

Record the heat flow versus temperature. The melting point is determined from the onset or peak of the melting endotherm.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., from 30°C to 500°C).

-

Record the mass loss versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

Solubility Profiling Decision Tree

The results from initial solubility tests guide subsequent actions to fully characterize or improve the compound's solubility profile.

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. ceramxpert.com [ceramxpert.com]

- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 6. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 7. azom.com [azom.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 10. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Whitepaper: The Strategic Role of the 2,5-Dichlorophenyl Group in Modulating Pyrimidine Bioactivity

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural compounds and FDA-approved drugs.[1][2][3] Its versatility is significantly enhanced through strategic substitution, with halogenated phenyl rings being particularly effective in modulating bioactivity. This technical guide provides an in-depth analysis of the 2,5-dichlorophenyl moiety's specific role when appended to a pyrimidine core. We will explore the physicochemical properties imparted by this substitution pattern, its impact on target engagement—particularly in the context of kinase inhibition—and the structure-activity relationships (SAR) that guide lead optimization. This document synthesizes field-proven insights with detailed experimental and synthetic protocols, serving as a comprehensive resource for researchers, medicinal chemists, and drug development scientists aiming to leverage this powerful chemical motif.

Part 1: Foundational Concepts

The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for nucleobases such as cytosine, thymine, and uracil.[1][3] This inherent biological relevance has made it a focal point of drug discovery, leading to its incorporation into a vast array of therapeutic agents across multiple disease areas, including oncology, infectious diseases, and inflammation.[3][4]

The value of the pyrimidine core lies in its:

-

Synthetic Tractability: The pyrimidine ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space.[2][5]

-

Hydrogen Bonding Capability: The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.

-

Bioisosteric Potential: The pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[3]

Its prevalence in kinase inhibitors is particularly noteworthy. Many kinase inhibitors mimic the adenine portion of ATP, and the pyrimidine scaffold provides an excellent framework for presenting the necessary substituents to occupy the ATP-binding pocket.[2]

The 2,5-Dichlorophenyl Moiety: A Tool for Strategic Modulation

The introduction of a 2,5-dichlorophenyl group onto the pyrimidine scaffold is a deliberate design choice aimed at fine-tuning a molecule's pharmacological profile. This specific substitution pattern confers a unique combination of electronic, steric, and lipophilic properties.

-

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which can modulate the pKa of nearby functional groups and influence the overall electron distribution of the molecule. This can impact binding affinity and reactivity.

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration. However, this must be carefully balanced to avoid issues with solubility and metabolic clearance.

-

Steric Influence: The ortho (position 2) and meta (position 5) chlorine atoms create a distinct steric footprint. The ortho-chloro group can force the phenyl ring to adopt a twisted conformation relative to the pyrimidine core. This conformational constraint can be critical for achieving selectivity by preventing binding to off-target proteins while promoting a favorable binding mode in the target active site.[6]

Part 2: The 2,5-Dichlorophenyl Pyrimidine Motif in Action

The true utility of the 2,5-dichlorophenyl group is realized when it is used to solve specific challenges in drug design, such as improving potency, enhancing selectivity, and optimizing pharmacokinetic profiles.

Mechanism of Action: Case Study in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many inhibitors are designed to be competitive with ATP. The 2,5-dichlorophenyl pyrimidine motif has proven highly effective in this context. For example, in the development of Aurora kinase inhibitors, a class of targets involved in cell division, structure-activity relationship (SAR) studies have revealed the critical role of substitutions on the aniline rings attached to the pyrimidine core.[6]

The 2,5-dichlorophenyl group, when incorporated as part of a larger structure, can make key hydrophobic interactions within the kinase active site. The specific positioning of the chlorine atoms can displace water molecules and form favorable van der Waals contacts, contributing to higher binding affinity.

Caption: Kinase inhibitor binding featuring the 2,5-dichlorophenyl group.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how chemical modifications translate into biological activity. For pyrimidine-based compounds, the substitution pattern on appended phenyl rings is a key determinant of potency and selectivity. While direct SAR data for a 2,5-dichloro pattern is often embedded within larger studies, we can extrapolate from related patterns. For instance, in the development of pyrido[2,3-d]pyrimidin-7-ones as Abl kinase inhibitors, the presence of a 2,6-dichlorophenyl group was a starting point for optimization.[7] Similarly, studies on DPP4 inhibitors identified a 5-(2,4-dichlorophenyl) imidazo[1,2-a]pyrimidine derivative as a potent and selective lead compound.[8]

The data below, adapted from studies on Aurora kinase inhibitors, illustrates how halogen substitution impacts inhibitory activity. While not exclusively 2,5-dichloro, it demonstrates the profound effect of the position and nature of halo-substituents.

| Compound ID | Phenyl Ring A Substitution | Aurora A IC50 (nM) | Notes |

| 1 | 2-COOH | 6.1 | Potent starting hit, binds in DFG-in conformation.[6] |

| 6a | 2-Cl | 1.8 | Significant increase in potency over the carboxylic acid.[6] |

| 6b | 2-Br | 2.5 | Bromo- substitution also highly potent.[6] |

| 6c | 4-Cl | 1200 | Para-chloro substitution is poorly tolerated.[6] |

| 6d | 3-Cl | >10000 | Meta-chloro substitution is detrimental to activity.[6] |

This table summarizes representative data to illustrate SAR principles. IC50 values are from referenced literature.[6]

These results underscore the importance of the ortho position for halogen substitution in this particular scaffold, highlighting how precise positioning is key to achieving high potency. The 2,5-dichloro pattern combines this favorable ortho substitution with a meta substitution that can further tune properties like solubility and metabolic stability.

Part 3: Synthetic Strategies and Methodologies

The synthesis of 2,5-dichlorophenyl-substituted pyrimidines typically relies on modern cross-coupling reactions and nucleophilic aromatic substitution (SNAr). A common starting material is a di- or tri-chlorinated pyrimidine, which allows for sequential and site-selective functionalization.[2][3]

General Synthetic Workflow

A prevalent strategy involves the sequential substitution of leaving groups (typically chlorides) on the pyrimidine core. The C4 position of a 2,4-dichloropyrimidine is generally more reactive to nucleophilic substitution than the C2 position, allowing for controlled, stepwise synthesis.[2]

Caption: General workflow for synthesizing 2,4-disubstituted pyrimidines.

Detailed Experimental Protocol: Synthesis of a 2,4-Bisanilinopyrimidine Derivative

This protocol is a representative example adapted from the literature for the synthesis of complex pyrimidine derivatives.[6]

Objective: To synthesize a 4-(2,5-dichlorophenylamino)-2-(phenylamino)pyrimidine derivative.

Materials:

-

2,4-dichloropyrimidine

-

2,5-dichloroaniline

-

Aniline

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH) or similar high-boiling solvent

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling if needed

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and purification equipment (silica gel chromatography).

Step-by-Step Methodology:

-

Step 1: First Nucleophilic Aromatic Substitution (SNAr) at C4

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add 2,5-dichloroaniline (1.05 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

-

Upon completion, cool the mixture to room temperature. The product may precipitate. If so, filter the solid and wash with a cold solvent like diethyl ether.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting crude material by silica gel column chromatography to yield the 2-chloro-N-(2,5-dichlorophenyl)pyrimidin-4-amine intermediate.

-

-

Step 2: Second Substitution at C2

-

In a separate flask under an inert atmosphere, combine the intermediate from Step 1 (1.0 eq), aniline (1.2 eq), a suitable base (e.g., Cs₂CO₃, 2.0 eq), a palladium catalyst, and a ligand in a solvent like dioxane.

-

Heat the mixture to 100-110 °C and monitor for completion (typically 8-16 hours).

-

After cooling, dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the final 2,4-disubstituted pyrimidine compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Bioactivity Assessment Protocol: In Vitro Kinase Assay (Example: Aurora A)

Objective: To determine the IC50 value of the synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant human Aurora A kinase

-

ATP and appropriate kinase substrate (e.g., a peptide like Kemptide)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Step-by-Step Workflow:

-

Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture (e.g., 5 µL) to each well to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion Measurement:

-

Add the ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part 4: Conclusion and Future Perspectives

The 2,5-dichlorophenyl group is a powerful and strategic moiety in the design of bioactive pyrimidine-based molecules. Its unique steric and electronic properties allow medicinal chemists to enforce specific conformations, engage in critical hydrophobic interactions within target active sites, and ultimately enhance potency and selectivity. As demonstrated in the case of kinase inhibitors, this substitution pattern is not an arbitrary choice but a calculated decision based on established SAR principles.

Future research will likely focus on further refining the use of this and other di-halogenated motifs. Exploring bioisosteric replacements for the chlorine atoms (e.g., -CF₃, -CN) could lead to compounds with improved metabolic stability or novel target interactions. Furthermore, as our understanding of protein dynamics deepens, the ability of the 2,5-dichlorophenyl group to control conformation will become an even more valuable tool in the rational design of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for scientists working to harness the full potential of this important chemical scaffold.

References

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Center for Biotechnology Information. [Link]

-

Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ResearchGate. [Link]

-

Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

-

Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

-

Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Center for Biotechnology Information. [Link]

-

Examples of some natural bioactive pyrimidines. ResearchGate. [Link]

-

Structure activity relationship. ResearchGate. [Link]

-

Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. National Center for Biotechnology Information. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

-

4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. [Link]

-

Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. [Link]

- Regioselective preparation of substituted pyrimidines.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]9/28/2/784)

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6-Aryl-4-Bromopyrimidine Analogs: Synthesis, Reactivity, and Therapeutic Potential

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, with its derivatives exhibiting a vast spectrum of pharmacological activities.[4][5][6] The synthetic accessibility of the pyrimidine core and the ease with which it can be functionalized at its 2, 4, 5, and 6 positions allow for the creation of diverse chemical libraries to probe various biological targets.[5][7] Pyrimidine-based drugs are integral to modern medicine, with applications spanning anticancer, antiviral, antimicrobial, and anti-inflammatory therapies.[8][9]

Within this broad class of compounds, 6-aryl-4-bromopyrimidine analogs have emerged as a particularly promising chemotype. This guide provides a comprehensive overview of this specific scaffold, detailing its synthesis, chemical reactivity, structure-activity relationships, and therapeutic applications, aimed at researchers and professionals in the field of drug development.

The 6-Aryl-4-Bromopyrimidine Core: A Strategic Blueprint

The defining features of the 6-aryl-4-bromopyrimidine scaffold are the aryl substituent at the C6 position and a bromine atom at the C4 position. This arrangement is not arbitrary; it is a deliberate design choice that imparts significant strategic advantages for drug discovery.

-

The C6-Aryl Group: This moiety serves as a key interaction domain, often anchoring the molecule within the binding pocket of a target protein. The nature of the aryl group (e.g., phenyl, substituted phenyl, heteroaryl) and its substitution pattern can be systematically varied to optimize binding affinity, selectivity, and pharmacokinetic properties.

-

The C4-Bromo Substituent: The bromine atom is an excellent leaving group, rendering the C4 position highly reactive and susceptible to nucleophilic substitution and, most importantly, transition-metal-catalyzed cross-coupling reactions. This provides a robust and versatile handle for introducing a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR).

This strategic combination of a variable binding element (C6-aryl) and a reactive handle for diversification (C4-bromo) makes this scaffold an ideal starting point for lead optimization campaigns.

Synthetic Pathways to the Core Scaffold

The construction of the 6-aryl-4-bromopyrimidine core can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials and the desired substitution patterns.

One-Pot Cyclization Strategy

A highly efficient method involves the direct, one-pot cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide.[10] This approach offers the advantage of simplicity and reduced synthesis time, making it suitable for rapid library generation.[10]

Caption: One-pot synthesis of 4-bromopyrimidines.

Multi-Step Synthesis from Dichloropyrimidines

A more traditional and highly versatile route begins with a pre-formed pyrimidine ring, such as 5-bromo-2,4-dichloropyrimidine.[11] This multi-step approach allows for sequential and controlled introduction of substituents.

Workflow:

-

Selective Nucleophilic Substitution: The chlorine atoms at C2 and C4 of the starting pyrimidine exhibit different reactivities, allowing for selective substitution. Typically, one chlorine is displaced by a nucleophile (e.g., an amine or thiol).

-

Suzuki-Miyaura Cross-Coupling: The remaining chlorine or a pre-existing bromine atom is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to install the C6-aryl group.[12] This reaction is exceptionally robust and tolerates a wide variety of functional groups, making it a cornerstone of modern organic synthesis.[12]

Caption: Multi-step synthesis workflow.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The C4-bromo position is the primary site for diversification. The Suzuki-Miyaura reaction is the preeminent method for this transformation, allowing for the synthesis of 4,6-diarylpyrimidine derivatives.[7][12]

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a 6-aryl-4-bromopyrimidine with an arylboronic acid.

Objective: To synthesize a 4,6-diarylpyrimidine analog.

Materials:

-

6-Aryl-4-bromopyrimidine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[12]

-

Base, e.g., Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)[12]

-

Anhydrous solvent, e.g., 1,4-Dioxane or a Toluene/Ethanol/Water mixture

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the 6-aryl-4-bromopyrimidine, arylboronic acid, palladium catalyst, and base. The use of an inert atmosphere (purging with nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent system is crucial for ensuring all reactants remain in solution at the reaction temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 4,6-diarylpyrimidine.

-

Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is a self-validating control, ensuring the desired product was obtained.[11][13]

Biological Activities and Structure-Activity Relationships (SAR)

6-Aryl-4-bromopyrimidine analogs and their derivatives have demonstrated a wide range of biological activities, particularly in oncology and infectious diseases.

Anticancer Activity

Many pyrimidine derivatives function as kinase inhibitors.[8][11] The 4,6-diarylpyrimidine scaffold, in particular, has been successfully employed to develop potent inhibitors of key oncogenic kinases.

-

EGFR/VEGFR-2 Inhibition: Certain 4,6-diaryl pyrimidines have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.[7]

-

Bcr-Abl Inhibition: A series of 5-bromo-pyrimidine derivatives were evaluated as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[11] Several compounds showed potent inhibitory activity, highlighting their potential as leads for CML treatment.[11]

-

General Cytotoxicity: These compounds have demonstrated broad antiproliferative activity against various human cancer cell lines, including colon (HCT116), lung (A549), and breast (MCF-7) cancer.[7][11][13]

Antimicrobial Activity

The pyrimidine core is also a well-established pharmacophore in antimicrobial agents. Derivatives of the 6-aryl-4-oxo-1,4-dihydropyrimidine scaffold have been synthesized and evaluated for their antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[14]

Structure-Activity Relationships (SAR)

Systematic modification of the scaffold has revealed key structural features that govern biological activity.

Caption: Key Structure-Activity Relationships (SAR).

-

Importance of Aryl Groups: The presence and nature of aryl substituents at the C4 and C6 positions are crucial for antiproliferative activity.[7]

-

Influence of Substituents: For antiproliferative efficacy, specific substitutions on the aryl rings (e.g., methoxy or chloro groups) and on substituents at the C2 position (e.g., a 4-methoxybenzyl group on a sulfur linkage) can significantly enhance potency.[7]

-

Central Ring Integrity: The central pyrimidine ring itself has been shown to be crucial for the antitubercular activities of its derivatives.[15]

Table 1: Summary of Biological Activity for Representative Analogs

| Compound Class | Target/Assay | Representative Activity | Reference |

| 5-Bromo-pyrimidine derivatives | Bcr-Abl Kinase Inhibition | Potent inhibition, promising leads | [11] |

| 4,6-Diaryl Pyrimidines | Antiproliferative (NCI-60) | GI₅₀ values of 22-33 nM | [7] |

| 4,6-Diaryl Pyrimidines | EGFR / VEGFR-2 Inhibition | Potent dual inhibitors | [7] |

| 6-Aryl-4-oxo-dihydropyrimidines | Antibacterial (Gram-positive) | Active against S. aureus | [14] |

| Pyrimidine Derivatives | Antitubercular (M. tuberculosis) | MIC values of 0.5-1.0 µg/mL | [15] |

Experimental Workflow: From Synthesis to Biological Evaluation

A typical drug discovery workflow for this class of compounds is a multi-stage process that requires rigorous validation at each step.